4-((5-Cyano-1-hexyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-N,N-bis(2-ethylhexyl)benzamide
Description
This compound is a structurally complex azo dye derivative characterized by a pyridyl-azo-benzamide backbone with multiple functional groups. Key structural features include:
- A 5-cyano-substituted pyridyl ring with a hexyl chain at position 1 and a methyl group at position 4.
- An azo (-N=N-) linkage connecting the pyridyl moiety to a benzamide group.
- N,N-bis(2-ethylhexyl) substituents on the benzamide nitrogen, enhancing lipophilicity and steric bulk.
Properties
CAS No. |
84166-98-3 |
|---|---|
Molecular Formula |
C36H55N5O3 |
Molecular Weight |
605.9 g/mol |
IUPAC Name |
4-[(5-cyano-1-hexyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-N,N-bis(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C36H55N5O3/c1-7-12-15-16-23-41-35(43)32(24-37)27(6)33(36(41)44)39-38-31-21-19-30(20-22-31)34(42)40(25-28(10-4)17-13-8-2)26-29(11-5)18-14-9-3/h19-22,28-29,43H,7-18,23,25-26H2,1-6H3 |
InChI Key |
KFVIHXJALKUISV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=C(C(=C(C1=O)N=NC2=CC=C(C=C2)C(=O)N(CC(CC)CCCC)CC(CC)CCCC)C)C#N)O |
Origin of Product |
United States |
Biological Activity
The compound 4-((5-Cyano-1-hexyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-N,N-bis(2-ethylhexyl)benzamide is a complex organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features an azo linkage and a pyridine derivative, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar azo compounds. For instance, quinazoline derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that substitutions on the phenyl ring can enhance antibacterial efficacy .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Weak inhibition | |
| Candida albicans | Minimal activity |
Cytotoxicity
Cytotoxic assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The findings suggest that the compound exhibits selective cytotoxicity, potentially due to its ability to interfere with cellular mechanisms involved in proliferation.
The proposed mechanism of action for this compound involves the inhibition of key enzymes associated with cell division and DNA replication. Similar compounds have been shown to interact with topoisomerases, leading to increased DNA damage and apoptosis in cancer cells .
Case Studies
- Antibacterial Efficacy Study : A study conducted by Desai et al. evaluated the antibacterial properties of a series of azo compounds, including derivatives similar to the one . The results indicated that modifications at specific positions significantly enhanced activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .
- Cytotoxicity Evaluation : In a separate investigation, researchers assessed the cytotoxic effects of various azo compounds on human cancer cell lines. The results demonstrated that the compound induced apoptosis through a caspase-dependent pathway, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The most directly comparable compound is p-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzamide (CAS: 30449-81-1, Chemos) . Below is a detailed comparison:
| Property | Target Compound | Chemos Compound (CAS 30449-81-1) |
|---|---|---|
| Molecular Formula | Likely C₃₆H₅₆N₅O₃* | C₂₃H₂₉N₅O₃ |
| Pyridyl Substituents | 1-hexyl, 4-methyl | 1,4-dimethyl |
| Benzamide Substituents | N,N-bis(2-ethylhexyl) | N-(2-ethylhexyl) |
| Key Functional Groups | Azo, cyano, hydroxyl, ketone, tertiary amide | Azo, cyano, hydroxyl, ketone, secondary amide |
| Lipophilicity | Higher (due to longer hexyl and bis-ethylhexyl chains) | Moderate (single ethylhexyl chain) |
| Steric Effects | Significant (bis-ethylhexyl groups hinder rotation/interactions) | Moderate (single ethylhexyl group) |
*Inferred from structural modifications; exact formula requires experimental confirmation.
Physical and Chemical Properties
- Solubility: The target compound’s bis(2-ethylhexyl) groups enhance solubility in non-polar solvents (e.g., hexane, toluene) compared to the Chemos compound, which may favor polar aprotic solvents like DMF or acetone .
- Stability : The hexyl chain in the pyridyl ring could improve thermal stability over the Chemos compound’s methyl group, though this depends on crystallization behavior.
Research Findings and Data Gaps
- Structural Data : Neither compound’s crystal structure is reported in the evidence. SHELX software () is widely used for such analyses but requires high-quality diffraction data .
- Performance Data : Application-specific studies (e.g., molar absorptivity, bioactivity) are absent in the evidence, highlighting areas for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
